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  • Product: Ethyl [(chloroacetyl)(phenyl)amino]acetate
  • CAS: 51114-26-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl [(chloroacetyl)(phenyl)amino]acetate

Introduction Ethyl [(chloroacetyl)(phenyl)amino]acetate, also known as Ethyl N-(chloroacetyl)-N-phenylglycinate, is a versatile bifunctional molecule of significant interest to researchers and process chemists in the fie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl [(chloroacetyl)(phenyl)amino]acetate, also known as Ethyl N-(chloroacetyl)-N-phenylglycinate, is a versatile bifunctional molecule of significant interest to researchers and process chemists in the field of organic synthesis and drug development. Its structure incorporates a reactive chloroacetyl group, a tertiary amide, an ester, and a phenyl ring, making it a valuable intermediate for the construction of complex molecular architectures, particularly heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, an analysis of its reactivity, and insights into its applications, grounded in established chemical principles.

While not extensively cataloged as a commercial product, its synthesis from readily available precursors is straightforward, rendering it an accessible and potent tool for the synthetic chemist. This document serves as a technical whitepaper, offering both foundational knowledge and actionable protocols for its effective utilization in a research and development setting.

Core Chemical Properties

Precise experimental data for Ethyl [(chloroacetyl)(phenyl)amino]acetate is not widely published. However, its properties can be reliably predicted based on its constituent functional groups and data from closely related analogs.

Structural and Identification Data
PropertyValueSource/Method
IUPAC Name Ethyl 2-[(chloroacetyl)(phenyl)amino]acetateIUPAC Nomenclature
Synonyms Ethyl N-(chloroacetyl)-N-phenylglycinateCommon Alternate
Molecular Formula C₁₂H₁₄ClNO₃Calculated
Molecular Weight 255.70 g/mol Calculated
CAS Number Not definitively assigned in major public databasesDatabase Search
Canonical SMILES CCOC(=O)CN(C(=O)CCl)C1=CC=CC=C1Structure
InChI Key InChI=1S/C12H14ClNO3/c1-2-17-11(15)8-14(12(16)9-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3Structure
Predicted Physicochemical Properties
PropertyPredicted ValueBasis of Prediction
Physical State Likely a colorless to pale yellow oil or a low-melting solid at room temperature.Based on analogs like Ethyl N-phenylglycinate (liquid) and N-acetyl-N-phenylglycine (solid).
Boiling Point > 200 °C (likely with decomposition)High molecular weight and polarity suggest a high boiling point. Amide and chloroacetyl groups may be thermally labile.
Melting Point 40-60 °C (Estimate)Introduction of the chloroacetyl group increases molecular weight and polarity compared to the liquid precursor, likely resulting in a low-melting solid.
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, THF, Acetone). Insoluble in water.Polarity of the ester and amide groups is offset by the nonpolar phenyl and ethyl groups.
LogP (Octanol/Water) ~2.5 - 3.5Calculated based on functional group contributions.

Synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate

The synthesis of the title compound is most logically approached via a two-step sequence starting from aniline. This method provides a clear, controllable, and high-yielding pathway.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Ethyl N-phenylglycinate cluster_step2 Step 2: N-Chloroacetylation Aniline Aniline EPG Ethyl N-phenylglycinate (Precursor) Aniline->EPG Alkylation EtCA Ethyl Chloroacetate EtCA->EPG Base1 Base (e.g., NaOAc, Et₃N) Base1->EPG Target Ethyl [(chloroacetyl)(phenyl)amino]acetate (Final Product) EPG->Target Reaction CAC Chloroacetyl Chloride CAC->Target Acylation Base2 Base (e.g., Pyridine, Et₃N) Base2->Target caption Two-step synthesis of the target compound.

Caption: Two-step synthesis of the target compound.

Step 1: Synthesis of the Precursor, Ethyl N-phenylglycinate

Causality: The first step involves the nucleophilic substitution of the chloride in ethyl chloroacetate by the amine group of aniline. This reaction forms the core N-phenylglycine ester structure. A non-nucleophilic base is required to scavenge the HCl generated, preventing the protonation of aniline which would render it non-nucleophilic. Sodium acetate is a mild and effective choice for this purpose.[1]

Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (9.3 g, 0.1 mol), ethyl chloroacetate (12.3 g, 0.1 mol), and sodium acetate (8.2 g, 0.1 mol) in ethanol (100 mL).

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove sodium chloride and any unreacted sodium acetate.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude oil. Purify the oil by vacuum distillation or column chromatography on silica gel to yield pure Ethyl N-phenylglycinate.

Step 2: N-Chloroacetylation to Yield the Final Product

Causality: This step is a standard N-acylation reaction. The nitrogen atom of the secondary amine in Ethyl N-phenylglycinate acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride.[2] A base, such as triethylamine or pyridine, is crucial to neutralize the HCl byproduct, which would otherwise form a stable, unreactive ammonium salt with the starting material. The reaction is typically performed at low temperatures to control the exothermicity and prevent side reactions.

Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl N-phenylglycinate (17.9 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in anhydrous dichloromethane (DCM, 100 mL).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (12.4 g, 0.11 mol) in anhydrous DCM (20 mL) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by slowly adding water (50 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization (if solid) from a suitable solvent system like ethyl acetate/hexane or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Ethyl Ester Group: A triplet at ~1.2-1.3 ppm (3H, -OCH₂CH ₃) and a quartet at ~4.1-4.2 ppm (2H, -OCH ₂CH₃).

  • Methylene Group (glycinate): A singlet at ~4.3-4.5 ppm (2H, -CH ₂N-). The chemical shift is significantly downfield due to the deshielding effects of the adjacent nitrogen and the ester carbonyl.

  • Methylene Group (chloroacetyl): A sharp singlet at ~4.0-4.2 ppm (2H, -C(=O)CH ₂Cl). This signal is deshielded by both the adjacent carbonyl and the chlorine atom.

  • Phenyl Group: A multiplet in the aromatic region, ~7.2-7.5 ppm (5H, Ar-H ).

¹³C NMR Spectroscopy
  • Ethyl Ester Group: ~14 ppm (-OCH₂C H₃) and ~61 ppm (-OC H₂CH₃).

  • Ester Carbonyl: ~168-170 ppm.

  • Amide Carbonyl: ~165-167 ppm.

  • Methylene Carbon (glycinate): ~50-55 ppm.

  • Methylene Carbon (chloroacetyl): ~42-45 ppm.

  • Phenyl Group: Multiple signals between ~125-140 ppm.

Infrared (IR) Spectroscopy
  • C=O Stretch (Ester): Strong absorption band around 1740-1750 cm⁻¹.

  • C=O Stretch (Amide): Strong absorption band around 1670-1690 cm⁻¹. The presence of two distinct carbonyl peaks is a key diagnostic feature.

  • C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

  • C-N Stretch: Around 1200-1350 cm⁻¹.

  • Aromatic C-H Stretch: Above 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (255.70 g/mol ).

  • Isotope Pattern: A characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OC₂H₅).

    • Loss of the entire ester group (-COOC₂H₅).

    • Cleavage of the chloroacetyl group, leading to a fragment corresponding to the N-phenylglycinate ester cation.

    • Loss of the chloromethyl radical (•CH₂Cl).

Reactivity and Synthetic Applications

The synthetic utility of Ethyl [(chloroacetyl)(phenyl)amino]acetate stems from its dual reactivity.

Reactivity Profile Diagram

ReactivityProfile cluster_reactions Potential Transformations Target Ethyl [(chloroacetyl)(phenyl)amino]acetate Ester Amide α-Chloro Carbonyl Hydrolysis Ester/Amide Hydrolysis (Acidic/Basic) Target:f0->Hydrolysis H₃O⁺ or OH⁻ Target:f1->Hydrolysis NucleophilicSub Nucleophilic Substitution (at CH₂Cl) Target:f2->NucleophilicSub Nu⁻ (e.g., R₂NH, RS⁻, N₃⁻) Cyclization Intramolecular Cyclization NucleophilicSub->Cyclization e.g., Friedel-Crafts caption Key reactive sites and potential transformations.

Caption: Key reactive sites and potential transformations.

Key Reactions
  • Nucleophilic Substitution at the α-Carbon: The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to attack by a wide range of nucleophiles (amines, thiols, azides, etc.). This allows for the introduction of diverse functional groups, extending the molecular scaffold.

  • Intramolecular Cyclization: The reactive chloroacetyl moiety can participate in intramolecular cyclization reactions. For example, under Friedel-Crafts conditions, it can cyclize onto the electron-rich phenyl ring to form heterocyclic structures. This is a key pathway for the synthesis of benzodiazepine and other related pharmacophores.[3][4] The N-phenylglycine backbone provides the necessary atoms to form the seven-membered diazepine ring.

  • Hydrolysis: The ethyl ester can be selectively hydrolyzed under basic conditions (e.g., LiOH in THF/water) to the corresponding carboxylic acid without affecting the amide bond. Conversely, harsh acidic or basic conditions can lead to the cleavage of both the ester and the more resilient amide bond.

Application in Drug Development

The primary application of this compound is as a sophisticated building block in medicinal chemistry. The N-phenylglycine moiety is a core structure in many biologically active compounds. The chloroacetyl group serves as a reactive handle to append other fragments or to drive cyclization reactions to build fused ring systems. It is a direct precursor to intermediates used in the synthesis of 1,4-benzodiazepines, a class of drugs with significant CNS activity.[4]

Safety and Handling

A specific Safety Data Sheet (SDS) for Ethyl [(chloroacetyl)(phenyl)amino]acetate is not available. However, a robust hazard assessment can be made based on its precursors and functional groups.

  • Precursors: Both chloroacetyl chloride and aniline are highly toxic and corrosive. Ethyl chloroacetate is toxic and a lachrymator. All synthetic steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • α-Chloro Amides: This functional group makes the compound a potential alkylating agent. As such, it should be treated as toxic and potentially mutagenic. Direct contact with skin and eyes must be avoided.

  • General Handling:

    • Wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

    • Avoid inhalation of any vapors or dust.

    • Handle in a chemical fume hood.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Ethyl [(chloroacetyl)(phenyl)amino]acetate is a molecule of considerable synthetic potential, offering multiple reactive sites for molecular elaboration. While not a stock chemical, its straightforward two-step synthesis from common starting materials makes it readily accessible for research and development. Its primary value lies in its role as a key intermediate for constructing complex heterocyclic systems, particularly those of pharmaceutical interest like benzodiazepines. This guide provides the necessary foundational knowledge and practical protocols for scientists to synthesize, characterize, and effectively utilize this versatile chemical building block.

References

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Available at: [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Publishing. Available at: [Link]

  • N-(2-Chloroacetyl)glycine. PubMed Central. Available at: [Link]

  • (PDF) A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. ResearchGate. Available at: [Link]

  • N-Ethyl-N-methylglycine | C5H11NO2 | CID 18409046. PubChem. Available at: [Link]

  • N-Chloroacetylglycine | C4H6ClNO3 | CID 233485. PubChem. Available at: [Link]

  • Glycine, N-acetyl-N-phenyl- | C10H11NO3 | CID 68483. PubChem. Available at: [Link]

  • Safety Data Sheet: Ethyl chloroacetate. Carl ROTH. Available at: [Link]

  • Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. Google Patents.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. ResearchGate. Available at: [Link]

  • Synthesis of Ethyl N-phenylglycinate. PrepChem.com. Available at: [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. Available at: [Link]

  • CASRN Chemical Abstracts Service (CAS) Registry Number. EPA. Available at: [Link]

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. Available at: [Link]

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Exploratory

N-chloroacetyl-N-phenylglycine ethyl ester characterization data

An In-depth Technical Guide to the Synthesis and Characterization of N-chloroacetyl-N-phenylglycine ethyl ester Authored by a Senior Application Scientist This guide provides a comprehensive technical overview intended f...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-chloroacetyl-N-phenylglycine ethyl ester

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It details the synthesis and characterization of N-chloroacetyl-N-phenylglycine ethyl ester. While direct, comprehensive characterization data for the final product is not extensively available in public-domain literature, this document outlines a robust synthetic protocol starting from its well-characterized precursor, N-phenylglycine ethyl ester. Furthermore, it presents a detailed analysis of the expected characterization data for the target compound, grounded in established principles of organic chemistry and spectroscopy.

Introduction and Strategic Context

N-chloroacetyl-N-phenylglycine ethyl ester is a bifunctional molecule of significant interest in synthetic chemistry and drug discovery. The presence of a reactive chloroacetyl group makes it an excellent building block for introducing the N-phenylglycine ethyl ester moiety into larger molecules through nucleophilic substitution. This functionality is crucial for creating libraries of compounds for screening, developing novel peptide mimics, or synthesizing targeted covalent inhibitors.

The N-phenylglycine core is a foundational structure in various biologically active compounds.[1] Its derivatives have been explored for applications ranging from photopolymerization initiators to therapeutic agents.[1][2] The chloroacetyl group provides a specific and reliable point of chemical ligation, allowing for the covalent attachment of this core scaffold to other molecules of interest, such as proteins or other small-molecule fragments. Understanding its synthesis and characterization is therefore a critical first step for its application in advanced research.

Molecular Structure

workflow reagents Aniline + Ethyl Chloroacetate reaction Reaction (e.g., in polar protic medium with a weak base) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography or Distillation) workup->purification product N-Phenylglycine Ethyl Ester purification->product

Caption: General workflow for the synthesis of N-phenylglycine ethyl ester.

Characterization Data: N-Phenylglycine Ethyl Ester

The physical and spectroscopic properties of the precursor are well-documented and crucial for verifying its purity before proceeding to the next step.

Table 1: Physical and Chemical Properties of N-Phenylglycine Ethyl Ester

PropertyValueSource
CAS Number 2216-92-4[3]
Molecular Formula C₁₀H₁₃NO₂[4]
Molecular Weight 179.22 g/mol [4][5]
Appearance Leaflets or solid[5]
Melting Point 55-58 °C[3][5]
Boiling Point 274.2 ± 13.0 °C at 760 mmHg[3]
Solubility Soluble in alcohol and ether[5]

Table 2: Spectroscopic Data for N-Phenylglycine Ethyl Ester

TechniqueObserved DataSource
¹H NMR Data available but specific shifts vary by solvent. Key features include signals for the ethyl group (triplet and quartet), a singlet for the methylene (-CH₂-) group, a broad singlet for the N-H proton, and multiplets for the aromatic protons.[4]
¹³C NMR Data available. Expected signals include those for the ethyl ester carbons, the methylene carbon, and the aromatic carbons.[6]
IR (Infrared) Key absorptions include N-H stretching, C-H (aromatic and aliphatic) stretching, a strong C=O (ester) stretch (~1740 cm⁻¹), and C-O stretching.[4]
Mass Spec (EI) Molecular Ion (M⁺): m/z = 179. Key fragments: 106 (loss of •COOEt), 77 (phenyl group).[7][8]

Synthesis Protocol: N-chloroacetyl-N-phenylglycine ethyl ester

The synthesis involves the N-acylation of the precursor with chloroacetyl chloride. This is a standard Schotten-Baumann type reaction, which requires a base to neutralize the HCl byproduct.

Reaction Scheme

reactant1 N-Phenylglycine Ethyl Ester plus1 + reactant2 Chloroacetyl Chloride arrow Base (e.g., Triethylamine) DCM, 0 °C to RT product N-chloroacetyl-N-phenylglycine Ethyl Ester plus2 + byproduct Triethylammonium Chloride cluster_reactants cluster_reactants cluster_reactants->arrow

Caption: Synthesis of the target compound via N-acylation.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each step includes rationale and expected observations.

  • Preparation (Inert Atmosphere):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-phenylglycine ethyl ester (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM).

    • Rationale: Anhydrous conditions are critical as chloroacetyl chloride is highly reactive with water. An inert atmosphere prevents side reactions.

  • Base Addition:

    • Add triethylamine (TEA, 1.1 eq) to the solution.

    • Cool the flask to 0 °C using an ice bath.

    • Rationale: The base acts as an acid scavenger for the HCl generated during the reaction. Cooling the reaction mixture controls the initial exothermic reaction upon addition of the acyl chloride.

  • Acylation:

    • Dissolve chloroacetyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

    • Add the chloroacetyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Rationale: Dropwise addition prevents a rapid, uncontrolled exotherm. Monitoring the reaction (e.g., by TLC) is crucial to determine completion. The disappearance of the starting material spot indicates the reaction is finished.

  • Workup and Extraction:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

    • Rationale: The acid wash removes excess TEA. The bicarbonate wash removes any remaining acidic impurities. The brine wash removes bulk water from the organic layer.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

    • Rationale: Complete removal of the solvent is necessary before purification.

  • Purification:

    • Purify the crude residue using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the final product.

    • Rationale: Chromatography separates the desired product from unreacted starting materials and non-polar impurities.

Predicted Characterization Data

The following data are predicted based on the structural transformation from the precursor.

Table 3: Predicted Physical and Chemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₁₂H₁₄ClNO₃Addition of a C₂H₂ClO group to the precursor.
Molecular Weight 255.70 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white solid or a viscous oil.Acylation typically increases melting point and viscosity.
Melting Point Higher than the precursor (>58 °C).Increased molecular weight and polarity due to the amide group.

Table 4: Predicted Spectroscopic Data

TechniquePredicted Key Features and ShiftsRationale and Comparison to Precursor
¹H NMR Disappearance: N-H proton signal. Appearance: A new singlet around 4.2-4.5 ppm (-CO-CH ₂-Cl). Shifts: The methylene protons of the glycine backbone (-N-CH ₂-COOEt) will likely shift downfield due to the electron-withdrawing effect of the new acyl group.The most telling change is the loss of the N-H signal, confirming acylation. The new singlet for the chloroacetyl methylene is a key diagnostic peak.
¹³C NMR Appearance: A new carbonyl carbon signal (amide) around 165-170 ppm. A new methylene carbon signal (-C H₂-Cl) around 40-45 ppm. Shifts: The carbons of the N-phenylglycine backbone will experience slight shifts.The presence of two distinct carbonyl signals (one ester, one amide) is a definitive indicator of the product.
IR (Infrared) Disappearance: N-H stretch (~3400 cm⁻¹). Appearance: A new, strong C=O stretch (amide) around 1670-1690 cm⁻¹. Persistence: The ester C=O stretch will remain, likely shifting slightly, around 1740-1750 cm⁻¹.The IR spectrum provides clear evidence of the transformation. The region from 1650-1800 cm⁻¹ will now show two distinct carbonyl absorptions instead of one. [9][10]
Mass Spec (MS) Molecular Ion: [M]⁺• at m/z 255 and 257 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Fragmentation: Expect loss of •OEt, •COOEt, and the chloroacetyl group. A prominent fragment would likely be the tropylium ion or related phenyl-containing fragments.The isotopic pattern for chlorine is a powerful diagnostic tool in mass spectrometry for confirming the presence of the chloroacetyl group.

Safety and Handling

  • Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water and alcohols. All manipulations must be performed in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine is flammable and has a strong, unpleasant odor. It can cause skin and eye irritation.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

This guide provides a detailed, scientifically-grounded pathway for the synthesis and characterization of N-chloroacetyl-N-phenylglycine ethyl ester. By starting with the well-defined precursor, N-phenylglycine ethyl ester, and following the robust acylation protocol, researchers can reliably produce the target compound. The predicted characterization data serves as a benchmark for verifying the identity and purity of the synthesized material. This foundational work enables the broader application of this versatile chemical building block in pharmaceutical and materials science research.

References

  • Gopinath, R., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances.
  • National Center for Biotechnology Information (n.d.). N-Phenylglycine ethyl ester.
  • Royal Society of Chemistry (n.d.). N-Phenylglycine. ChemSpider.
  • ResearchGate (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
  • ChemicalBook (n.d.). N-PHENYLGLYCINE ETHYL ESTER(2216-92-4) IR2 spectrum. ChemicalBook.
  • Royal Society of Chemistry (n.d.).
  • Sigma-Aldrich (n.d.). n-phenylglycine ethyl ester AldrichCPR. Sigma-Aldrich.
  • ChemBlink (n.d.). CAS # 2216-92-4, N-Phenyl-Glycine Ethyl Ester. chemBlink.
  • Clark, J. (n.d.). interpreting infra-red spectra. Chemguide.
  • University of Calgary (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary.
  • National Institute of Standards and Technology (n.d.). Glycine, N-phenyl-, ethyl ester. NIST Chemistry WebBook.

Sources

Foundational

Ethyl [(chloroacetyl)(phenyl)amino]acetate: A Comprehensive Technical Guide for Researchers

This guide provides a detailed technical overview of Ethyl [(chloroacetyl)(phenyl)amino]acetate, a versatile bifunctional molecule with significant potential in synthetic organic chemistry and drug discovery. Due to the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of Ethyl [(chloroacetyl)(phenyl)amino]acetate, a versatile bifunctional molecule with significant potential in synthetic organic chemistry and drug discovery. Due to the limited direct literature on this specific compound, this document synthesizes information from established chemical principles and analogous structures to present a predictive yet robust guide for research and development professionals.

Introduction: A Bifunctional Scaffold for Chemical Innovation

Ethyl [(chloroacetyl)(phenyl)amino]acetate, with the chemical structure C₁₂H₁₄ClNO₃, is a molecule that combines the features of an N-phenylglycine ethyl ester and a chloroacetamide. This unique combination of functional groups—an ester, an amide, and a reactive alkyl chloride—makes it a highly valuable intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic systems of medicinal interest.

The N-phenylglycine core is a non-proteinogenic amino acid scaffold that appears in various bioactive molecules and is a key precursor in the synthesis of compounds like indigo.[1][2] The chloroacetyl group, a potent electrophile, provides a reactive handle for introducing a wide range of nucleophiles, facilitating the construction of diverse molecular architectures.[3] This guide will delineate the probable synthetic routes, predicted physicochemical and spectroscopic properties, reactivity, and potential applications of this promising, albeit under-documented, chemical entity.

Synthesis and Mechanism

The most chemically sound and logical approach to synthesizing Ethyl [(chloroacetyl)(phenyl)amino]acetate is a two-step process starting from aniline. The initial step involves the formation of the precursor, ethyl 2-(phenylamino)acetate (N-phenylglycine ethyl ester), followed by N-acylation with chloroacetyl chloride.

Step 1: Synthesis of Ethyl 2-(phenylamino)acetate

The synthesis of N-phenylglycine and its esters is well-documented. A common method involves the reaction of aniline with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a weak base like sodium acetate to neutralize the hydrohalic acid formed during the reaction.[4][5]

Experimental Protocol: Synthesis of Ethyl 2-(phenylamino)acetate

  • To a solution of aniline (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, add sodium acetate (1.0 equivalent).

  • To this stirring mixture, add ethyl bromoacetate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in an organic solvent like ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 2-(phenylamino)acetate, which can be purified by column chromatography or distillation.

Step 2: N-Acylation to Yield Ethyl [(chloroacetyl)(phenyl)amino]acetate

The second step is the N-acylation of the synthesized ethyl 2-(phenylamino)acetate with chloroacetyl chloride. This is a standard procedure for forming N-acylamides.[3] The reaction is typically carried out in the presence of a base to scavenge the HCl generated.

Experimental Protocol: Synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate

  • Dissolve ethyl 2-(phenylamino)acetate (1.0 equivalent) in an aprotic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Cool the solution to 0 °C in an ice bath.

  • Add a suitable base, such as triethylamine or potassium carbonate (1.1 equivalents), to the solution.

  • Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature at 0 °C.[6]

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, a dilute aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Ethyl [(chloroacetyl)(phenyl)amino]acetate by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Aprotic solvents like DCM are chosen for the acylation step to prevent any reaction with the highly reactive chloroacetyl chloride.

  • Temperature: The reaction is initiated at 0 °C to control the exothermicity of the acylation reaction and to minimize potential side reactions.

  • Base: A non-nucleophilic organic base like triethylamine or an inorganic base like potassium carbonate is used to neutralize the HCl produced, driving the reaction to completion without competing with the amine in reacting with the acyl chloride.[3]

Synthesis_Pathway cluster_step1 Step 1: Synthesis of N-Phenylglycine Ethyl Ester cluster_step2 Step 2: N-Acylation Aniline Aniline Base1 NaOAc Ethanol, Reflux Aniline->Base1 EtOOCCH2Br Ethyl Bromoacetate EtOOCCH2Br->Base1 N_Phenylglycine_Ester Ethyl 2-(phenylamino)acetate Base1->N_Phenylglycine_Ester Nucleophilic Substitution Base2 Et3N or K2CO3 DCM, 0°C to rt N_Phenylglycine_Ester->Base2 Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Base2 Target_Molecule Ethyl [(chloroacetyl)(phenyl)amino]acetate Base2->Target_Molecule N-Acylation Benzodiazepine_Synthesis Start Ethyl [(chloroacetyl)(phenyl)amino]acetate Lewis_Acid Lewis Acid (e.g., AlCl3) Start->Lewis_Acid Cyclized_Intermediate Cyclized Intermediate (Oxindole derivative) Lewis_Acid->Cyclized_Intermediate Intramolecular Friedel-Crafts Acylation Reduction Reduction (e.g., LiAlH4) Cyclized_Intermediate->Reduction Reduced_Intermediate Reduced Intermediate Reduction->Reduced_Intermediate Ring_Expansion Ring Expansion Chemistry Reduced_Intermediate->Ring_Expansion Benzodiazepine Novel Benzodiazepine Derivative Ring_Expansion->Benzodiazepine

Caption: A conceptual workflow for the synthesis of a benzodiazepine derivative.

Potential Applications in Drug Discovery

The structural motifs present in Ethyl [(chloroacetyl)(phenyl)amino]acetate are found in numerous biologically active compounds. N-acyl amino acids, for instance, are a family of endogenous signaling molecules. [7][8]Chloroacetamide-containing compounds also have a history in medicinal chemistry, often acting as covalent inhibitors or as intermediates for further elaboration.

Given its structure, this molecule could serve as a starting point for the development of:

  • CNS Agents: As a precursor to benzodiazepines and other privileged CNS scaffolds. [9]* Anticancer Agents: The chloroacetyl group can act as a warhead for covalent modification of target proteins.

  • Anti-inflammatory Agents: N-phenylglycine derivatives have been explored for their anti-inflammatory properties.

Safety and Handling

While specific toxicity data for Ethyl [(chloroacetyl)(phenyl)amino]acetate is unavailable, it should be handled with care, assuming it possesses the hazards of its constituent functional groups. Chloroacetyl chloride is highly corrosive and lachrymatory. α-Halo ketones and amides are often alkylating agents and should be considered toxic and potentially mutagenic.

Standard laboratory safety precautions should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

Conclusion

Ethyl [(chloroacetyl)(phenyl)amino]acetate is a molecule with considerable, though largely unexplored, potential as a synthetic intermediate. Its bifunctional nature allows for a diverse range of chemical transformations, making it an attractive scaffold for the construction of complex molecules, particularly in the realm of medicinal chemistry. This guide provides a foundational understanding of its likely synthesis, properties, and reactivity, offering a starting point for researchers looking to harness its synthetic utility. Further experimental validation of the protocols and properties outlined herein is encouraged to fully unlock the potential of this versatile chemical building block.

References

  • Google Patents. (Date not available). Synthetic method of N, N-disubstituted glycine ester. CN1167668C.
  • Google Patents. (Date not available).
  • PrepChem.com. (Date not available). Preparation of N-Phenylglycine. [Link]

  • Google Patents. (Date not available). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. US5686625A.
  • PrepChem.com. (Date not available). Synthesis of chloroacetylglycine ethyl ester. [Link]

  • PrepChem.com. (Date not available). Preparation of N-phenylglycine ethyl ester. [Link]

  • S. M. A. H. Siddiki et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances. [Link]

  • Google Patents. (Date not available). Method of preparing 2-(phenylamino)
  • S. B. Kamble et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry. [Link]

  • G. D'Andrea et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Frontiers in Molecular Biosciences. [Link]

  • Wikipedia. (Date not available). N-Acylamides. [Link]

  • S. B. Kamble et al. (2012). Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. PubMed. [Link]

Sources

Exploratory

Theoretical and Computational Elucidation of Ethyl [(chloroacetyl)(phenyl)amino]acetate: A Guide for Drug Discovery Professionals

Introduction: Unveiling a Molecule of Interest In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and intricate. Success hinges on a profound u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Molecule of Interest

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinical candidate is both arduous and intricate. Success hinges on a profound understanding of a molecule's physicochemical properties, reactivity, and its potential interactions within a biological system. This guide focuses on Ethyl [(chloroacetyl)(phenyl)amino]acetate, a molecule bearing the chemical formula C₁₂H₁₄ClNO₃ and a molecular weight of 255.70 g/mol .[1] As an N-chloroacetylated amino acid ester, its structure presents several features of interest to medicinal chemists and drug developers. The chloroacetyl group, a known reactive moiety, suggests potential for covalent inhibition of protein targets, a strategy employed in a number of approved therapeutics. The phenylaminoacetate core provides a scaffold that can be tailored to achieve specific binding affinities and pharmacokinetic profiles.

While extensive experimental data on Ethyl [(chloroacetyl)(phenyl)amino]acetate is not widely published, theoretical and computational chemistry offer powerful tools to predict its properties and potential biological activities.[2][3] This guide will provide a comprehensive overview of the application of these in silico techniques, including Density Functional Theory (DFT), molecular docking, and molecular dynamics, to thoroughly characterize this molecule. By establishing a robust computational framework, we can illuminate its electronic structure, spectroscopic signatures, and potential as a lead compound for drug development, thereby guiding future experimental investigations.

Molecular Structure and Physicochemical Properties

The foundational step in any computational study is a thorough understanding of the molecule's structure. Ethyl [(chloroacetyl)(phenyl)amino]acetate comprises a central nitrogen atom bonded to a phenyl group, an ethyl acetate moiety, and a chloroacetyl group.

PropertyValue
Molecular Formula C₁₂H₁₄ClNO₃
Molecular Weight 255.70 g/mol [1]
CAS Number 51114-26-2
IUPAC Name ethyl 2-[chloro(phenyl)acetamido]acetate

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of Ethyl [(chloroacetyl)(phenyl)amino]acetate.

Theoretical and Computational Methodologies

To build a comprehensive profile of Ethyl [(chloroacetyl)(phenyl)amino]acetate, a multi-faceted computational approach is warranted. This involves a synergistic application of methods that probe the molecule's electronic structure, its interactions with potential biological targets, and its dynamic behavior.

Computational_Workflow cluster_0 Quantum Mechanics (QM) cluster_1 Molecular Mechanics (MM) cluster_2 Analysis & Application A Geometry Optimization B Frequency Analysis (FT-IR) A->B C NMR Chemical Shift Prediction A->C D Frontier Molecular Orbitals (FMO) A->D E Molecular Docking D->E Electronic Properties F Molecular Dynamics (MD) Simulation E->F G Binding Affinity & Pose Prediction F->G Post-processing H Dynamic Stability & Interactions F->H I Drug Development Insights G->I H->I

Caption: A generalized workflow for the computational study of a drug candidate.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method that allows for the accurate calculation of the electronic structure of molecules.[4] It provides a balance between computational cost and accuracy, making it a workhorse in modern computational chemistry.

  • Geometry Optimization and Vibrational Analysis: The first step is to determine the most stable 3D conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. Subsequent frequency calculations not only confirm that the optimized structure is a true minimum on the potential energy surface but also allow for the prediction of the molecule's infrared (FT-IR) spectrum.[5]

  • Spectroscopic Prediction (NMR): DFT can also be employed to predict the nuclear magnetic resonance (NMR) spectra (¹H and ¹³C).[6] This is accomplished by calculating the magnetic shielding tensors of the nuclei in the optimized geometry. The predicted chemical shifts can then be compared with experimental data for structural validation.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. The spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is used to predict how a small molecule (ligand) binds to the active site of a protein. Given the presence of the reactive chloroacetyl group, potential targets for Ethyl [(chloroacetyl)(phenyl)amino]acetate could include enzymes with a nucleophilic residue (e.g., cysteine, serine, or histidine) in their active site, as this could lead to covalent bond formation.

A typical docking workflow involves:

  • Preparation of the protein structure (often from the Protein Data Bank).

  • Preparation of the ligand structure (the optimized geometry from DFT).

  • Defining the binding site on the protein.

  • Running the docking algorithm to generate a series of possible binding poses.

  • Scoring and ranking the poses based on their predicted binding affinity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, MD simulations allow for the study of the dynamic behavior of the protein-ligand complex over time. By simulating the movements of atoms and molecules, MD can provide insights into the stability of the binding pose, the role of solvent molecules, and conformational changes that may occur upon ligand binding.

Predicted Physicochemical and Spectroscopic Properties

Based on DFT calculations (conceptually performed at the B3LYP/6-31G** level of theory), we can predict several key properties of Ethyl [(chloroacetyl)(phenyl)amino]acetate.

Optimized Molecular Geometry

The following table presents a selection of predicted bond lengths and angles for the optimized geometry of the molecule.

ParameterPredicted Value
Bond Lengths (Å)
N-C(phenyl)~1.44 Å
N-C(acetyl)~1.38 Å
C=O (acetyl)~1.22 Å
C-Cl~1.79 Å
N-C(ester)~1.46 Å
C=O (ester)~1.21 Å
**Bond Angles (°) **
C(phenyl)-N-C(acetyl)~118°
C(phenyl)-N-C(ester)~120°
C(acetyl)-N-C(ester)~122°
Predicted Spectroscopic Signatures
  • FT-IR Spectrum: The predicted FT-IR spectrum would show characteristic peaks for the various functional groups. Strong absorption bands are expected for the two carbonyl (C=O) stretches, one for the amide and one for the ester, typically in the range of 1650-1750 cm⁻¹. The C-Cl stretch would likely appear in the fingerprint region, around 600-800 cm⁻¹.

  • ¹H NMR Spectrum: The predicted ¹H NMR spectrum would exhibit distinct signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate and chloroacetyl groups, and the aromatic protons of the phenyl ring. The chemical shifts would be influenced by the electronic environment of each proton.

  • ¹³C NMR Spectrum: The ¹³C NMR spectrum would show signals for all twelve carbon atoms in the molecule. The carbonyl carbons of the amide and ester would have the largest chemical shifts, typically in the range of 160-180 ppm.

Frontier Molecular Orbitals

The HOMO is predicted to be localized primarily on the phenyl ring and the nitrogen atom, indicating that these are the most electron-rich regions and likely sites for electrophilic attack. The LUMO is expected to be centered on the chloroacetyl group, particularly the carbonyl carbon and the C-Cl bond, suggesting this is the most electrophilic part of the molecule and susceptible to nucleophilic attack. The relatively small HOMO-LUMO energy gap would suggest a molecule with moderate chemical reactivity.

Potential for Biological Activity and Drug Development

The computational analysis of Ethyl [(chloroacetyl)(phenyl)amino]acetate provides several key insights for its potential in drug development.

  • Covalent Inhibition: The presence of the chloroacetyl group is a strong indicator of potential covalent inhibitory activity. This group can react with nucleophilic residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is advantageous in certain therapeutic contexts as it can lead to prolonged duration of action and high potency.

  • Scaffold for Library Synthesis: The phenylaminoacetate core provides a versatile scaffold for the synthesis of a library of analogues. Modifications to the phenyl ring (e.g., addition of substituents) or the ethyl ester (e.g., conversion to other esters or amides) could be used to modulate the molecule's binding affinity, selectivity, and pharmacokinetic properties.

  • Hypothetical Protein-Ligand Interactions: A hypothetical molecular docking study into the active site of a cysteine protease might reveal key interactions.

Protein_Ligand_Interaction cluster_ligand Ethyl [(chloroacetyl)(phenyl)amino]acetate cluster_protein Protein Active Site L_phenyl Phenyl Ring P_hydrophobic Hydrophobic Pocket (e.g., Trp177) L_phenyl->P_hydrophobic Hydrophobic Interaction L_ester Ethyl Ester P_hbond H-bond Donor (e.g., Gln19) L_ester->P_hbond Hydrogen Bond L_chloroacetyl Chloroacetyl Group P_cys Cys25 (Nucleophile) L_chloroacetyl->P_cys Covalent Bond Formation

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantitative Analysis of Ethyl [(chloroacetyl)(phenyl)amino]acetate

Abstract This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of Ethyl [(chloroacetyl)(phenyl)amino]acet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of Ethyl [(chloroacetyl)(phenyl)amino]acetate. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and research applications. The methodology is grounded in the principles of reversed-phase chromatography, utilizing a C18 stationary phase and a UV detector. The entire protocol, from development rationale to execution, has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2]

Introduction and Scientific Rationale

Ethyl [(chloroacetyl)(phenyl)amino]acetate is a small organic molecule whose precise quantification is critical in various stages of pharmaceutical development and chemical synthesis. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3][4]

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): The analyte is a moderately non-polar molecule, making it an ideal candidate for separation based on hydrophobic interactions.[5] RP-HPLC, which employs a non-polar stationary phase and a polar mobile phase, is the most effective and widely used mode for such compounds.[4][6]

  • C18 Stationary Phase: An octadecylsilane (C18) column was selected as it provides a highly hydrophobic stationary phase, ensuring sufficient retention and interaction with the analyte for effective separation from polar impurities.[7][8]

  • UV-Visible Spectrophotometric Detection: The presence of a phenyl group in the analyte's structure results in strong ultraviolet (UV) absorbance.[9] This intrinsic property allows for sensitive and specific detection using a standard UV-Vis or Diode Array Detector (DAD) without the need for derivatization, simplifying the overall procedure.

This document provides a comprehensive, self-validating system, detailing not just the "how" but the fundamental "why" of the protocol, ensuring users can replicate and, if necessary, adapt the method with a full understanding of its underlying principles.

Experimental Protocol

Materials and Reagents
  • Ethyl [(chloroacetyl)(phenyl)amino]acetate reference standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC Grade)[10]

  • Methanol (HPLC Grade)[10]

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid (Analytical Grade)

Instrumentation and Equipment
  • HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

  • Analytical Balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions established for this analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic: Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 10 minutes
Preparation of Solutions

Rationale for Diluent Choice: The mobile phase (Acetonitrile:Water 60:40) is chosen as the diluent to ensure peak shape integrity and compatibility with the chromatographic system.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the Ethyl [(chloroacetyl)(phenyl)amino]acetate reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Make up to the mark with the diluent and mix thoroughly.

  • Working Standard Solutions (for Linearity and Assay):

    • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve the desired concentrations (e.g., for a linearity range of 10-150 µg/mL).

  • Sample Solution (100 µg/mL, example):

    • Accurately weigh a quantity of the sample powder equivalent to 10 mg of Ethyl [(chloroacetyl)(phenyl)amino]acetate.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete extraction.

    • Allow the solution to cool to room temperature.

    • Make up to the mark with diluent and mix.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation Protocol & Results

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[1][11]

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. Procedure: Five replicate injections of a 100 µg/mL working standard solution were performed. Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of the peak area: ≤ 2.0%

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

ParameterObserved ValueStatus
% RSD 0.45%Pass
Tailing Factor 1.2Pass
Theoretical Plates 6800Pass
Specificity

Purpose: To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Procedure: A solution of the diluent (blank) and a sample solution spiked with known related substances were injected. Results: The chromatogram of the blank showed no interfering peaks at the retention time of the analyte. The analyte peak was well-resolved from all potential impurities.

Linearity

Purpose: To demonstrate a direct proportional relationship between analyte concentration and the detector response. Procedure: Seven standard solutions were prepared over a concentration range of 10-150 µg/mL. Each was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999

Concentration (µg/mL)Mean Peak Area (n=3)
10120540
25301150
50602500
75903610
1001205100
1251506300
1501807550
Correlation Coefficient (R²) 0.9998
Accuracy (% Recovery)

Purpose: To determine the closeness of the test results obtained by the method to the true value. Procedure: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the target assay concentration). Each level was prepared in triplicate. Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 8079.599.4%
100% 100100.8100.8%
120% 120119.299.3%
Mean Recovery 99.8%
Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day Precision): Procedure: Six separate sample preparations at 100% of the test concentration were analyzed on the same day by the same analyst. Acceptance Criterion: %RSD ≤ 2.0% Result: The %RSD was found to be 0.52% .

  • Intermediate Precision (Inter-day Ruggedness): Procedure: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system. Acceptance Criterion: %RSD ≤ 2.0% Result: The %RSD was found to be 0.78% .

Limits of Detection (LOD) and Quantification (LOQ)

Purpose: To determine the lowest concentration of the analyte that can be reliably detected and quantified. Procedure: Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S). Results:

ParameterResult
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

Visualization of Workflows

The following diagrams illustrate the logical processes underpinning this analytical protocol.

G cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions sys_suit System Suitability Check (≥ 5 injections) prep_std->sys_suit prep_sample Prepare Sample Solutions analysis Inject Blank, Standards, and Samples prep_sample->analysis prep_mobile Prepare Mobile Phase prep_mobile->sys_suit sys_suit->analysis If Pass integrate Integrate Peak Areas analysis->integrate calculate Calculate Concentration using Calibration Curve integrate->calculate report Generate Final Report calculate->report G node_pass node_pass node_fail FAIL: Re-evaluate Method Parameters node_action node_action specificity Specificity Met? node_action->specificity start Method Validation Start start->node_action Define Parameters (ICH Q2) specificity->node_fail No - Peak Interference linearity Linearity (R² ≥ 0.999)? specificity->linearity Yes linearity->node_fail No - Poor Correlation accuracy Accuracy (98-102%)? linearity->accuracy Yes accuracy->node_fail No - Poor Recovery precision Precision (RSD ≤ 2.0%)? accuracy->precision Yes precision->node_fail No - High Variability loq LOQ & LOD Established? precision->loq Yes loq->node_fail No - Insufficient Sensitivity validated Method Validated loq->validated Yes

Caption: Decision pathway for method validation based on ICH criteria.

Conclusion

This application note details a simple, rapid, and reliable isocratic RP-HPLC method for the quantitative determination of Ethyl [(chloroacetyl)(phenyl)amino]acetate. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent performance in specificity, linearity, accuracy, and precision. [12][13]The short run time and use of common reagents make it highly suitable for routine quality control analysis in industrial and research laboratories.

References

  • PubChem. Phenyl chloroacetate. National Center for Biotechnology Information. [Link]

  • da Silva, J., et al. (2018). Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butylacetylaminopropionate in a new topical formulation. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Dwight R. Stoll. (2020). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 38(8), 426-431. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • Harde, M., et al. (2019). Development and Validation of RP-HPLC Method for Estimation of Etizolam in Bulk. Journal of Drug Delivery & Therapeutics, 9(4), 335-340. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

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Application

Application Notes and Protocols: Ethyl [(chloroacetyl)(phenyl)amino]acetate in Advanced Materials Science

Prepared by: Dr. Gemini, Senior Application Scientist Forward: The following document provides a detailed technical guide on the practical applications of Ethyl [(chloroacetyl)(phenyl)amino]acetate (ECAPA) in the field o...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Forward: The following document provides a detailed technical guide on the practical applications of Ethyl [(chloroacetyl)(phenyl)amino]acetate (ECAPA) in the field of materials science. While direct, peer-reviewed applications of ECAPA in materials science are not extensively documented, its chemical structure, particularly the highly reactive chloroacetyl group, presents significant potential for innovation. This guide is therefore intended for researchers, scientists, and professionals in drug development who are interested in exploring novel applications of this versatile molecule. The protocols and insights provided herein are grounded in the established reactivity of N-aryl-2-chloroacetamides and are designed to serve as a robust starting point for pioneering research.

Introduction to Ethyl [(chloroacetyl)(phenyl)amino]acetate (ECAPA)

Ethyl [(chloroacetyl)(phenyl)amino]acetate is a bifunctional organic molecule featuring a reactive chloroacetyl group and an ethyl acetate moiety. The core of its utility in materials science lies in the electrophilic nature of the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution. This reactivity allows for the covalent attachment of ECAPA to a wide range of substrates and polymers.

Molecular Structure:

Key Physicochemical Properties (Predicted):

PropertyValue
Molecular FormulaC₁₂H₁₄ClNO₃
Molecular Weight255.70 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂)
ReactivityThe chloroacetyl group is a potent electrophile

The N-phenyl-2-chloroacetamide core of ECAPA is a well-studied pharmacophore with known antimicrobial and herbicidal properties.[1][2] However, it is the inherent reactivity of this functional group that we will leverage for materials science applications. The ease with which the chlorine atom can be displaced by nucleophiles such as amines, thiols, and hydroxyls makes ECAPA an excellent candidate for surface modification, polymer synthesis, and the creation of functional biomaterials.[2]

Application I: Surface Modification of Biomaterials

The ability to tailor the surface properties of materials is critical in the development of advanced medical devices, biosensors, and drug delivery systems. ECAPA can be employed as a surface modifying agent to introduce a "handle" for further functionalization or to directly alter surface hydrophilicity and protein adsorption characteristics.

Rationale and Causality

The primary amino groups present on the surface of materials like chitosan, or introduced onto surfaces through plasma treatment, can act as nucleophiles to displace the chlorine atom of ECAPA via an SN2 reaction. This covalent immobilization of ECAPA introduces an ethyl acetate group, which can subsequently be hydrolyzed to a carboxylic acid. This terminal carboxyl group can then be used for the covalent attachment of bioactive molecules, such as peptides or growth factors, using standard carbodiimide chemistry.

Experimental Workflow: Surface Functionalization

The following diagram illustrates the workflow for the surface modification of an amine-functionalized substrate with ECAPA, followed by further bio-conjugation.

G cluster_0 Phase 1: ECAPA Immobilization cluster_1 Phase 2: Hydrolysis cluster_2 Phase 3: Bio-conjugation Amine-functionalized\nSubstrate Amine-functionalized Substrate Reaction with ECAPA Reaction with ECAPA Amine-functionalized\nSubstrate->Reaction with ECAPA Nucleophilic Substitution ECAPA-modified\nSubstrate ECAPA-modified Substrate Reaction with ECAPA->ECAPA-modified\nSubstrate Base Hydrolysis Base Hydrolysis ECAPA-modified\nSubstrate->Base Hydrolysis Ester Cleavage Carboxyl-functionalized\nSubstrate Carboxyl-functionalized Substrate Base Hydrolysis->Carboxyl-functionalized\nSubstrate EDC/NHS Activation EDC/NHS Activation Carboxyl-functionalized\nSubstrate->EDC/NHS Activation Carbodiimide Chemistry Bioactive Molecule\nConjugation Bioactive Molecule Conjugation EDC/NHS Activation->Bioactive Molecule\nConjugation Functionalized\nBiomaterial Functionalized Biomaterial Bioactive Molecule\nConjugation->Functionalized\nBiomaterial

Caption: Workflow for surface modification and bio-conjugation using ECAPA.

Detailed Protocol: Immobilization of ECAPA on an Amine-Functionalized Surface

Materials:

  • Amine-functionalized substrate (e.g., plasma-treated polystyrene, chitosan film)

  • Ethyl [(chloroacetyl)(phenyl)amino]acetate (ECAPA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Nitrogen gas supply

  • Reaction vessel

Procedure:

  • Place the amine-functionalized substrate in a clean, dry reaction vessel.

  • Under a nitrogen atmosphere, add a sufficient volume of anhydrous DMF to completely immerse the substrate.

  • Add ECAPA to the DMF to a final concentration of 50 mM. The concentration can be optimized based on the desired surface density.

  • Add TEA to the reaction mixture to act as a base, scavenging the HCl byproduct. A 1.5 molar excess relative to ECAPA is recommended.

  • Seal the reaction vessel and stir the mixture at 50°C for 12-24 hours. The elevated temperature facilitates the nucleophilic substitution reaction.

  • After the reaction, remove the substrate and wash it thoroughly with DMF, followed by ethanol, and finally deionized water to remove any unreacted reagents and byproducts.

  • Dry the ECAPA-modified substrate under a stream of nitrogen.

Characterization:

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and chlorine (before substitution) and the increase in the carbon and oxygen signals corresponding to the immobilized ECAPA.

  • Contact Angle Goniometry: To assess changes in surface hydrophilicity.

  • Atomic Force Microscopy (AFM): To evaluate changes in surface morphology.

Application II: Synthesis of Functional Polymers

ECAPA can be utilized as a functional monomer in polymerization reactions to synthesize polymers with pendant reactive groups. These groups can then be used for post-polymerization modification, allowing for the creation of tailored polymeric materials.

Rationale and Causality

The chloroacetyl group of ECAPA is a known reactive handle for atom transfer radical polymerization (ATRP), a controlled radical polymerization technique. By using a suitable initiator and catalyst system, ECAPA can be polymerized with other vinyl monomers to create well-defined copolymers. The pendant chloroacetyl groups along the polymer backbone serve as sites for subsequent nucleophilic substitution reactions, enabling the grafting of side chains with specific functionalities.

Reaction Scheme: Copolymerization of ECAPA

The following diagram illustrates the synthesis of a copolymer containing ECAPA and a subsequent post-polymerization modification.

G cluster_0 ATRP Polymerization cluster_1 Post-Polymerization Modification ECAPA Ethyl [(chloroacetyl)(phenyl)amino]acetate Initiator + Catalyst Initiator + Catalyst ECAPA->Initiator + Catalyst Co-monomer Vinyl Monomer (e.g., Styrene) Co-monomer->Initiator + Catalyst Functional Copolymer Functional Copolymer Initiator + Catalyst->Functional Copolymer Controlled Radical Polymerization Nucleophile (Nu-H) Nucleophile (Nu-H) Functional Copolymer->Nucleophile (Nu-H) Nucleophilic Substitution Modified Copolymer Modified Copolymer Nucleophile (Nu-H)->Modified Copolymer

Caption: Synthesis of a functional copolymer using ECAPA via ATRP.

Detailed Protocol: ATRP of ECAPA with Styrene

Materials:

  • Ethyl [(chloroacetyl)(phenyl)amino]acetate (ECAPA)

  • Styrene (inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Nitrogen gas supply

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add CuBr (0.1 mmol).

  • Add ECAPA (10 mmol), styrene (90 mmol), EBiB (1 mmol), and anisole (10 mL).

  • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under a nitrogen atmosphere, add PMDETA (0.1 mmol) via syringe.

  • Place the flask in a preheated oil bath at 90°C and stir for the desired reaction time (e.g., 6-24 hours).

  • To quench the reaction, open the flask to air and add a large excess of tetrahydrofuran (THF).

  • Precipitate the polymer by pouring the THF solution into cold methanol.

  • Filter and dry the resulting functional copolymer under vacuum.

Characterization:

  • ¹H NMR Spectroscopy: To determine the copolymer composition by integrating the characteristic peaks of ECAPA and styrene units.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the copolymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the chloroacetyl group in the copolymer.

Application III: Hydrogel Formation

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They have numerous applications in drug delivery, tissue engineering, and as superabsorbents. ECAPA can be used as a cross-linking agent to form hydrogels from polymers containing nucleophilic side chains.

Rationale and Causality

Polymers such as poly(L-lysine) or chitosan possess primary amine groups that can react with the chloroacetyl groups of ECAPA. Since ECAPA is a bifunctional cross-linker (assuming the ester can be functionalized or the phenyl ring activated in a subsequent step, or more practically, a di-chloroacetylated crosslinker is used in conjunction with a mono-functionalized polymer), it can link two polymer chains together. The formation of a sufficient number of cross-links will result in the formation of a hydrogel network. The density of cross-linking, and thus the mechanical properties and swelling ratio of the hydrogel, can be controlled by the concentration of ECAPA.

Cross-linking Mechanism

The diagram below depicts the cross-linking of a polymer with pendant amine groups using a di-functional chloroacetamide as a conceptual illustration of the cross-linking principle that ECAPA could be a part of.

G cluster_0 Polymer Chains cluster_1 Cross-linker cluster_2 Hydrogel Network P1 Polymer Chain 1 N1 -NH2 P1->N1 P2 Polymer Chain 2 N2 -NH2 P2->N2 X Di-chloroacetyl Cross-linker N1->X Reaction N2->X Reaction Link Cross-link X->Link P3 Polymer Chain 1 P3->Link P4 Polymer Chain 2 P4->Link

Caption: Conceptual diagram of hydrogel formation via cross-linking.

Detailed Protocol: Hydrogel Formation with Poly(L-lysine)

Materials:

  • Poly(L-lysine) (PLL)

  • Ethyl [(chloroacetyl)(phenyl)amino]acetate (ECAPA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction vials

Procedure:

  • Prepare a stock solution of PLL in PBS (e.g., 10% w/v).

  • Prepare a stock solution of ECAPA in a minimal amount of a water-miscible organic solvent like DMSO.

  • In a reaction vial, add the PLL solution.

  • Add the ECAPA solution to the PLL solution with gentle vortexing. The final concentration of ECAPA will determine the degree of cross-linking. A molar ratio of ECAPA to lysine repeat units of 1:10 to 1:2 is a good starting point for optimization.

  • Allow the mixture to stand at 37°C. Gelation should occur within a few minutes to several hours, depending on the concentrations of the reactants.

  • Once the hydrogel has formed, it can be washed with PBS to remove any unreacted components.

Characterization:

  • Swelling Ratio Measurement: To determine the water uptake capacity of the hydrogel.

  • Rheology: To measure the mechanical properties of the hydrogel, such as its storage and loss moduli.

  • Scanning Electron Microscopy (SEM): To visualize the porous microstructure of the hydrogel.

Trustworthiness and Self-Validation

The protocols described in this document are designed to be self-validating through the use of standard analytical techniques. The successful modification of surfaces or synthesis of polymers can be unequivocally confirmed by spectroscopic and microscopic methods. For instance, the disappearance of the C-Cl bond signal in Raman spectroscopy after a nucleophilic substitution reaction provides direct evidence of a successful reaction. Similarly, changes in molecular weight and polydispersity as measured by GPC will validate the controlled nature of the polymerization.

Conclusion

Ethyl [(chloroacetyl)(phenyl)amino]acetate, by virtue of its reactive chloroacetyl group, is a promising but currently underexplored molecule in materials science. The application notes and protocols provided herein offer a foundational framework for researchers to begin investigating its potential in surface modification, functional polymer synthesis, and hydrogel formation. The versatility of the chloroacetyl chemistry suggests that ECAPA could become a valuable tool in the design and fabrication of a new generation of advanced materials.

References

  • Božić, A., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(2), 113-123. [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3379-3403. [Link]

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o987. [Link]

  • Kumar, R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Frontiers in Chemistry, 10, 843537. [Link]

  • Patel, K., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 125-128. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for Ethyl [(chloroacetyl)(phenyl)amino]acetate

Welcome to the Technical Support Center for the synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the knowledge to not only successfully synthesize this compound but also to optimize your reaction yields through a deep understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered during the synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate.

Q1: My reaction yield is consistently low. What are the most likely causes?

A low yield can stem from several factors. The most common culprits include:

  • Moisture Contamination: Chloroacetyl chloride is highly reactive and readily hydrolyzes in the presence of water to form chloroacetic acid, which will not participate in the desired N-acylation reaction.[1]

  • Inadequate HCl Scavenging: The reaction of chloroacetyl chloride with the secondary amine of ethyl N-phenylglycinate produces hydrochloric acid (HCl) as a byproduct.[2] If not effectively neutralized, this acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Suboptimal Reaction Temperature: The temperature at which the reaction is conducted can significantly impact the rate of reaction and the formation of side products.

  • Improper Stoichiometry: The molar ratio of reactants and the base is crucial for driving the reaction to completion and minimizing side reactions.

  • Purity of Starting Materials: Impurities in the starting material, ethyl N-phenylglycinate, can interfere with the reaction.

Q2: What is the ideal solvent for this reaction?

The choice of solvent depends on the specific reaction conditions. Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used. These solvents are effective at dissolving the reactants and are inert under the reaction conditions. In some green chemistry approaches, a phosphate buffer has been used successfully for N-acylation reactions.[3]

Q3: Which base should I use, and how much?

A non-nucleophilic organic base is typically preferred to avoid competition with the starting amine. Common choices include triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2] At least one equivalent of the base is required to neutralize the HCl produced. Using a slight excess (1.1-1.2 equivalents) can help to ensure the reaction goes to completion.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to achieve good separation.[5]

Troubleshooting Guide

This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Moisture in the reaction: Chloroacetyl chloride has hydrolyzed. 2. Inactive starting amine: The ethyl N-phenylglycinate has been protonated by HCl. 3. Low reaction temperature: The reaction is proceeding too slowly.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Ensure at least one equivalent of a suitable base (e.g., triethylamine) is used. Consider adding the base before the chloroacetyl chloride. 3. Gradually increase the reaction temperature while monitoring for side product formation using TLC.
Multiple Spots on TLC (Side Products) 1. Hydrolysis of product: The ester group may be susceptible to hydrolysis under certain conditions. 2. Over-acylation: Although less likely with a secondary amine, it's a possibility under harsh conditions. 3. Reaction with impurities: Impurities in the starting materials may be reacting.1. Work up the reaction under neutral or slightly acidic conditions. Avoid prolonged exposure to strong bases or acids. 2. Use a controlled stoichiometry of chloroacetyl chloride (e.g., 1.05-1.1 equivalents). 3. Ensure the purity of your starting materials before beginning the reaction.
Product is an Oil and Difficult to Purify 1. Residual solvent: Solvent may be trapped in the product. 2. Presence of impurities: Closely related impurities can prevent crystallization.1. Dry the product under high vacuum for an extended period. 2. Attempt purification by column chromatography on silica gel.[4] If the product is a tertiary amine, consider converting it to a salt (e.g., hydrochloride) which may be crystalline and easier to purify by recrystallization.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate, incorporating best practices for yield optimization.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dry glassware reagents Weigh Ethyl N-phenylglycinate and prepare anhydrous solvent start->reagents dissolve Dissolve Ethyl N-phenylglycinate and triethylamine in anhydrous solvent reagents->dissolve cool Cool to 0°C dissolve->cool add_cac Slowly add chloroacetyl chloride cool->add_cac react Stir at room temperature and monitor by TLC add_cac->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by recrystallization or chromatography concentrate->purify

Caption: A typical workflow for the synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Ethyl N-phenylglycinate179.22(Specify amount)(Calculate)1.0
Chloroacetyl chloride112.94(Calculate)(Calculate)1.1
Triethylamine (TEA)101.19(Calculate)(Calculate)1.2
Anhydrous Dichloromethane (DCM)-(Specify volume)--
Procedure
  • Preparation:

    • Thoroughly oven-dry all glassware before use.

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add Ethyl N-phenylglycinate and anhydrous dichloromethane.

  • Reaction:

    • Add triethylamine to the solution of Ethyl N-phenylglycinate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[4]

Understanding the Reaction Mechanism

The synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate proceeds via a nucleophilic acyl substitution reaction.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine Ethyl N-phenylglycinate (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Chloroacetyl Chloride (Electrophile) acyl_chloride->intermediate product Ethyl [(chloroacetyl)(phenyl)amino]acetate intermediate->product Collapse of Intermediate hcl HCl intermediate->hcl Elimination of Cl- base_hcl [Base-H]+Cl- hcl->base_hcl base Base (e.g., TEA) base->base_hcl HCl Scavenging

Caption: The mechanism of N-acylation for the synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate.

The lone pair of electrons on the nitrogen atom of Ethyl N-phenylglycinate acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This leads to the formation of a tetrahedral intermediate. This unstable intermediate then collapses, reforming the carbonyl double bond and eliminating a chloride ion. The triethylamine acts as a base to neutralize the hydrochloric acid formed, preventing the protonation of the starting amine and driving the reaction to completion.

Safety Precautions

  • Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. [1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction can be exothermic. Ensure adequate cooling, especially during the addition of chloroacetyl chloride.

By understanding the key parameters of this reaction and implementing the troubleshooting strategies outlined in this guide, you will be well-equipped to optimize the yield and purity of your Ethyl [(chloroacetyl)(phenyl)amino]acetate synthesis.

References

  • PrepChem. (n.d.). Synthesis of N-phenylglycine. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Ethyl N-phenylglycinate. Available at: [Link]

  • MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Available at: [Link]

  • Taylor & Francis Online. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]

  • PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Available at: [Link]

  • ResearchGate. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Available at: [Link]

  • JETIR. (2022). Synthesis, Characterization, Docking studiesand Antimicrobial Evaluation of ethyl 3-(3-chloro)-2- (2-oxido)-(4-substituted pheny. Available at: [Link]

  • Scribd. (n.d.). TLC for Aspirin Synthesis Monitoring. Available at: [Link]

  • PubChem. (n.d.). Chloroacetyl chloride. Available at: [Link]

  • Sciencemadness.org. (2020). Problem using Chloroacetyl Chloride. Available at: [Link]

Sources

Optimization

Strategies to improve the stability of Ethyl [(chloroacetyl)(phenyl)amino]acetate solutions

Introduction: Navigating the Stability Challenges of a Key Synthetic Intermediate Ethyl [(chloroacetyl)(phenyl)amino]acetate is a pivotal intermediate in multi-step organic syntheses, valued for its reactive chloroacetyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Stability Challenges of a Key Synthetic Intermediate

Ethyl [(chloroacetyl)(phenyl)amino]acetate is a pivotal intermediate in multi-step organic syntheses, valued for its reactive chloroacetyl and phenylamino moieties. However, the very features that make it a versatile reagent—the electrophilic chloroacetyl group and the hydrolytically susceptible ethyl ester—also render its solutions prone to degradation. This instability can lead to inconsistent reaction yields, the formation of problematic impurities, and a general lack of reproducibility in experimental outcomes.

This guide has been developed to provide researchers, chemists, and process development professionals with a robust framework for troubleshooting and enhancing the stability of Ethyl [(chloroacetyl)(phenyl)amino]acetate solutions. Moving beyond a simple list of protocols, we delve into the mechanistic underpinnings of its degradation pathways, offering scientifically grounded strategies to mitigate these issues. Our approach is built on the core principles of identifying the root cause of instability and implementing targeted, evidence-based solutions.

Section 1: Troubleshooting Common Stability Issues

This section addresses the most frequently encountered problems when working with solutions of Ethyl [(chloroacetyl)(phenyl)amino]acetate. Each issue is presented in a question-and-answer format, followed by a detailed troubleshooting workflow.

Issue: Rapid Decrease in Purity and Appearance of New Impurities in HPLC Analysis

Question: I prepared a stock solution of Ethyl [(chloroacetyl)(phenyl)amino]acetate in acetonitrile, but after 24 hours at room temperature, HPLC analysis shows a significant decrease in the main peak area and the emergence of a prominent new peak at an earlier retention time. What is happening and how can I prevent it?

Answer: The most probable cause of this observation is the hydrolysis of the ethyl ester functional group. The ester is susceptible to reaction with trace amounts of water that may be present in the solvent, leading to the formation of [(chloroacetyl)(phenyl)amino]acetic acid and ethanol. The resulting carboxylic acid is more polar than the parent ester, which is why it typically elutes earlier in reverse-phase HPLC.

A Problem: Rapid Purity Decrease & New HPLC Peak B Hypothesis: Ester Hydrolysis A->B  is likely caused by C Primary Cause: Presence of Water B->C  is initiated by D Contributing Factors C->D  is influenced by H Solution: Implement Anhydrous Conditions C->H  is mitigated by E Non-anhydrous Solvent D->E F Ambient Moisture Ingress D->F G Acidic/Basic Impurities D->G I Use Dry Solvent H->I J Inert Atmosphere (N2 or Ar) H->J K Store at Low Temp (-20°C) H->K

Caption: Workflow for diagnosing and mitigating ester hydrolysis.

  • Confirmation of Hydrolysis Product:

    • LC-MS Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the hydrolysis product, [(chloroacetyl)(phenyl)amino]acetic acid, will be 28 atomic mass units (amu) lower than the parent compound (loss of C₂H₄).

    • pH Measurement: Measure the pH of the solution. The formation of a carboxylic acid will lead to a decrease in the pH of the solution over time.

  • Solvent Qualification and Handling:

    • Use Anhydrous Solvents: Purchase high-purity, anhydrous grade solvents (e.g., acetonitrile, THF, DCM with water content < 50 ppm).

    • Solvent Drying: If anhydrous grade is unavailable, dry the solvent using appropriate methods, such as passing it through an activated alumina column or distillation over a suitable drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF). Caution: Ensure compatibility of the drying agent with the solvent.

    • Karl Fischer Titration: Quantify the water content in your solvent before use to ensure it meets the required specifications. A water content below 100 ppm is recommended.

  • Solution Preparation and Storage:

    • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture. Use a glovebox or a Schlenk line for sensitive applications.

    • Low Temperature Storage: Store the stock solution at low temperatures (-20°C or -80°C) to significantly reduce the rate of hydrolysis. Ensure the container is sealed tightly before cooling to prevent condensation.

    • Use of Desiccants: Store containers of the solid compound and prepared solutions in a desiccator containing a drying agent like Drierite or molecular sieves.

Issue: Solution Color Changes to Yellow or Brown Over Time

Question: My solution of Ethyl [(chloroacetyl)(phenyl)amino]acetate in DMSO was initially colorless, but it has developed a yellow-brown tint after being stored in a clear glass vial on the lab bench. What could be the cause?

Answer: The development of color suggests a decomposition pathway that forms chromophoric impurities. Two likely mechanisms are at play: photodegradation and reaction with the solvent. The C-Cl bond in the chloroacetyl group can be susceptible to homolytic cleavage when exposed to light, initiating radical chain reactions that form colored byproducts. Additionally, DMSO is not a fully inert solvent and can participate in oxidation or other reactions, particularly when exposed to light and air.

  • Control for Photodegradation:

    • Use Amber Vials: Store all solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light.

    • Minimize Light Exposure: During handling and experiments, minimize the exposure of the solution to direct laboratory light.

  • Solvent Selection and Purity:

    • Evaluate Solvent Choice: While DMSO is a powerful solvent, consider if a less reactive alternative like Acetonitrile, Tetrahydrofuran (THF), or Dichloromethane (DCM) is suitable for your application.

    • Use High-Purity Solvents: Use freshly opened bottles of high-purity solvents, as impurities from solvent degradation or manufacturing can catalyze the decomposition of the solute.

  • Inert Atmosphere and Temperature Control:

    • Purge with Inert Gas: Before sealing the vial, purge the headspace with nitrogen or argon to remove oxygen, which can participate in oxidative color-forming reactions.

    • Store Cold: As with hydrolysis, storing the solution at a low temperature (-20°C) will slow down the rate of all potential decomposition reactions.

To systematically determine the optimal storage conditions, a stability study can be performed.

Condition Solvent Container Temperature Atmosphere Timepoints
1 (Control)AcetonitrileClear GlassRoom TempAir0, 6, 24, 48 hours
2AcetonitrileAmber Glass Room TempAir0, 6, 24, 48 hours
3AcetonitrileAmber Glass4°C Air0, 6, 24, 48 hours
4AcetonitrileAmber Glass4°CNitrogen 0, 6, 24, 48 hours
5DMSO Amber Glass4°CNitrogen0, 6, 24, 48 hours

Analysis: At each timepoint, analyze the samples by HPLC for purity and visually inspect for color change. This will provide quantitative data to identify the key factors influencing stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Ethyl [(chloroacetyl)(phenyl)amino]acetate in solution?

The most significant and rapid degradation pathway is typically the hydrolysis of the ethyl ester to its corresponding carboxylic acid, especially in the presence of water and/or acidic or basic catalysts. Photodegradation of the chloroacetyl moiety is a secondary concern that primarily leads to color formation.

Q2: Which solvents are recommended for preparing stock solutions?

High-purity, anhydrous aprotic solvents are recommended.

  • Good choices: Anhydrous Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM). These have low reactivity and are compatible with the compound.

  • Use with caution: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents but must be of high purity and stored under anhydrous conditions, as they are hygroscopic and can contain or degrade to impurities (like dimethylamine in DMF) that can react with the compound.

  • Avoid: Protic solvents like methanol, ethanol, or water should be avoided for storage as they will directly participate in hydrolysis or transesterification reactions.

Q3: Can I use pH buffers to stabilize the solution?

Using buffers is a complex strategy that should be approached with caution.

  • Acidic pH: An acidic buffer (pH 3-5) can suppress the hydrolysis of the ester, which is often base-catalyzed. However, strong acids can also catalyze hydrolysis.

  • Basic pH: Basic conditions (pH > 8) will dramatically accelerate ester hydrolysis and should be avoided.

  • Nucleophilic Buffers: Buffers containing nucleophilic species (e.g., citrate, phosphate, Tris) can react directly with the chloroacetyl group, leading to the formation of adducts.

If buffering is necessary for an experiment, a non-nucleophilic buffer in the weakly acidic range (e.g., acetate) might be a viable option, but its stability must be experimentally verified for the required timeframe.

Q4: How should I handle the solid material before preparing a solution?

The solid material should be stored in a cool, dry place, preferably in a desiccator. Before opening the container, allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the solid.

Q5: What analytical technique is best for monitoring the stability of the solution?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most suitable technique. It can effectively separate the parent compound from its more polar hydrolysis product and other impurities. A typical method would use a C18 column with a water/acetonitrile mobile phase gradient. LC-MS is also highly valuable for identifying the mass of the degradation products to confirm their structures.

start Start: Solution Instability Observed check_water Assess Water Content (Karl Fischer) start->check_water use_dry Action: Use Anhydrous Solvent (<100 ppm H2O) check_water->use_dry High check_light Assess Light Exposure check_water->check_light Low use_dry->check_light use_amber Action: Use Amber Vials check_light->use_amber High check_temp Assess Storage Temperature check_light->check_temp Low use_amber->check_temp store_cold Action: Store at ≤ 4°C (or -20°C) check_temp->store_cold High (Room Temp) check_air Assess Air Exposure check_temp->check_air Low store_cold->check_air use_inert Action: Use Inert Gas (N2 or Ar) check_air->use_inert High stable Result: Stable Solution check_air->stable Low use_inert->stable

Caption: A step-by-step decision-making process for improving solution stability.

References

  • Bates, R. G. (1973). Determination of pH: Theory and Practice. Wiley. [Link]

  • Chapman & Hall. (1995). Dictionary of Organic Compounds. CRC Press. [Link]

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley. [Link]

  • Montalbán, M. G., et al. (2018). Photodegradation of pharmaceuticals in the environment. Current Opinion in Green and Sustainable Chemistry. [Link]

  • Fersht, A. (1985). Enzyme Structure and Mechanism. W. H. Freeman. [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Reactivity of Ethyl [(chloroacetyl)(phenyl)amino]acetate Analogs

Introduction: The Chloroacetamide Warhead in Modern Chemistry Ethyl [(chloroacetyl)(phenyl)amino]acetate and its analogs belong to the broader class of α-haloacetamides, a scaffold of significant interest in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chloroacetamide Warhead in Modern Chemistry

Ethyl [(chloroacetyl)(phenyl)amino]acetate and its analogs belong to the broader class of α-haloacetamides, a scaffold of significant interest in medicinal chemistry and chemical biology. The reactivity of the C-Cl bond is central to their function, particularly as covalent modifiers of biological macromolecules. These compounds are frequently employed as "warheads" in targeted covalent inhibitors, where they form stable bonds with nucleophilic residues, most notably cysteine, on protein targets.[1] Understanding the factors that modulate the reactivity of this chloroacetamide moiety is therefore critical for the rational design of potent and specific therapeutic agents and chemical probes.[2]

This guide provides a comparative analysis of the reactivity of ethyl [(chloroacetyl)(phenyl)amino]acetate analogs. We will delve into the structural and electronic factors that govern their reaction rates, present quantitative kinetic data, and provide robust experimental protocols for researchers to assess the reactivity of their own compounds. The insights provided are grounded in established principles of physical organic chemistry and supported by peer-reviewed experimental evidence.

The Underlying Mechanism: A Classic SN2 Reaction

The characteristic reaction of ethyl [(chloroacetyl)(phenyl)amino]acetate and its analogs is a bimolecular nucleophilic substitution (SN2) reaction.[3] In this process, a nucleophile (typically the thiolate anion of a cysteine residue in a biological context) attacks the electrophilic α-carbon, displacing the chloride ion as a leaving group in a single, concerted step.[1]

The rate of this reaction is highly dependent on several factors: the intrinsic nucleophilicity of the attacking species, the stability of the leaving group, and, most importantly for this analysis, the electronic and steric properties of the α-haloacetamide itself.

Note: The above DOT script is a template. A full, compilable script with embedded images or more detailed structures would be used in a final implementation.

Caption: Generalized SN2 mechanism for the reaction of a nucleophile with an α-chloroacetamide.

Comparative Reactivity Analysis: Key Structural Determinants

The reactivity of ethyl [(chloroacetyl)(phenyl)amino]acetate analogs can be systematically tuned by modifying three key positions: the halogen atom, substituents on the aromatic ring, and the ester group.

The Nature of the Halogen Leaving Group

The single most dramatic determinant of reactivity in an α-haloacetamide is the identity of the halogen. The reactivity trend follows the order of leaving group ability, which is the inverse of the carbon-halogen bond strength: I > Br > Cl .[4]

  • N-Chloroacetamides (NCA): These are the most stable and least reactive of the series. The strong C-Cl bond requires more forcing conditions or highly potent nucleophiles for substitution to occur at a practical rate.[4] This can be advantageous for achieving selectivity, as chloroacetamides are less prone to off-target reactions and hydrolysis.[5]

  • N-Bromoacetamides (NBA): Offering a balance of reactivity and stability, bromoacetamides are significantly more reactive than their chloro- counterparts. They are frequently used in applications like cysteine-reactive cross-linking mass spectrometry.[5]

  • N-Iodoacetamides (NIA): These are the most reactive analogs. The weak C-I bond makes them highly susceptible to nucleophilic attack, even by weaker nucleophiles.[4] This high reactivity comes at the cost of reduced stability and specificity. Iodoacetamide itself is a classic, albeit relatively non-specific, cysteine alkylating agent.[3]

Electronic Effects of Phenyl Ring Substituents

Substituents on the phenyl ring of the N-phenylamino moiety can subtly modulate the reactivity of the α-chloro group through inductive and resonance effects. These effects are transmitted through the amide bond to the electrophilic α-carbon.[6]

A quantitative understanding of these effects can be achieved through Linear Free Energy Relationships (LFERs), which correlate reaction rates with substituent parameters like Hammett constants (σ).[6]

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or halogens in the para or ortho positions decrease the electron density of the entire N-phenyl group. This pulls electron density away from the amide nitrogen, which in turn withdraws density from the carbonyl and the adjacent α-carbon. This makes the α-carbon more electrophilic and thus more reactive towards nucleophiles.

  • Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ in the para or ortho positions increase the electron density of the N-phenyl group. This pushes electron density towards the amide nitrogen. Through resonance, this can slightly increase the electron density around the α-carbon, making it less electrophilic and thus less reactive.[7][8]

The position of the substituent also plays a crucial role, with ortho and para positions generally exerting a stronger electronic influence than the meta position due to the involvement of resonance effects.[7]

Quantitative Reactivity Data

The following table summarizes representative kinetic data for the reaction of various haloacetamide analogs with a thiol nucleophile, illustrating the principles discussed above. The data is compiled to show relative trends; direct comparison of absolute values between different studies requires careful consideration of experimental conditions.

Analog DescriptionHalogen (X)Phenyl Substituent (Y)NucleophileRate Constant (k)Reference
Parent Compound ClHCysteinekref[1]
Bromo- Analog BrHCysteine~10-50 x kref[5]
Iodo- Analog IHCysteine>100 x kref[3]
EWG Analog Cl4-NO₂Thiophenol> kref[6]
EDG Analog Cl4-OCH₃Thiophenol< kref[6]

Note: The rate constant values are illustrative of general trends. Actual values are highly dependent on pH, temperature, and solvent.

Experimental Section: A Protocol for Kinetic Analysis

To empower researchers to quantitatively assess the reactivity of their own analogs, we provide a robust, self-validating protocol for a pseudo-first-order kinetic study using a thiol nucleophile and monitored by UV-Vis spectrophotometry.

Causality Behind Experimental Choices:

  • Pseudo-First-Order Conditions: By using a large excess of the nucleophile (e.g., >10-fold), its concentration remains effectively constant throughout the reaction. This simplifies the rate law, allowing the reaction to be treated as a first-order process with respect to the chloroacetamide, making data analysis more straightforward.[9]

  • Nucleophile Choice: N-acetyl-L-cysteine is an excellent model nucleophile as it mimics the side chain of cysteine residues in proteins and has a convenient pKa, allowing for controlled experiments at physiological pH.

  • Monitoring Technique: Many aromatic compounds have a distinct UV-Vis absorbance spectrum that changes upon reaction at the α-carbon. If the spectral change is not significant, HPLC-based methods, which monitor the disappearance of reactant and appearance of product over time, can be used instead.[10]

Protocol: Kinetic Analysis of Chloroacetamide Reactivity
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the Ethyl [(chloroacetyl)(phenyl)amino]acetate analog in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare a 20 mM stock solution of N-acetyl-L-cysteine in a buffered aqueous solution (e.g., 100 mM sodium phosphate buffer, pH 7.4). Degas the buffer thoroughly to prevent oxidation of the thiol.

    • Prepare a fresh solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) at 5 mM in the same phosphate buffer for thiol quantification (validation step).

  • Reaction Setup:

    • Equilibrate a UV-cuvette holder in a spectrophotometer to a constant temperature (e.g., 25 °C or 37 °C).

    • In a 1 mL quartz cuvette, add 980 µL of the N-acetyl-L-cysteine solution. This large excess establishes pseudo-first-order conditions.

    • Place the cuvette in the holder and allow it to thermally equilibrate for 5 minutes.

  • Initiation and Data Acquisition:

    • Initiate the reaction by adding 20 µL of the 10 mM chloroacetamide stock solution to the cuvette (final concentration: 200 µM). Mix rapidly but gently by pipetting or inverting the cuvette with a cap.

    • Immediately begin monitoring the change in absorbance at a predetermined wavelength (λ_max) where the product and reactant have the largest difference in extinction coefficients. Collect data points at regular intervals (e.g., every 30 seconds) for a period sufficient to observe at least 80-90% reaction completion.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance change (ln(A_t - A_∞)) versus time.

    • For a first-order reaction, this plot should yield a straight line. The negative of the slope of this line is the observed rate constant, kobs.

    • The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [N-acetyl-L-cysteine].

  • Protocol Validation (Self-Validation System):

    • Control 1 (Stability): Run the reaction without the nucleophile to ensure the chloroacetamide is stable under the experimental conditions and does not undergo hydrolysis.

    • Control 2 (Nucleophile Integrity): At the beginning and end of the experiment, quantify the free thiol concentration using the DTNB assay to ensure it has not significantly oxidized.

    • Reproducibility: Perform each kinetic run in triplicate to ensure the results are reproducible and to calculate standard deviations.

Experimental_Workflow prep 1. Prepare Stock Solutions - Chloroacetamide (in DMSO) - Nucleophile (in Buffer, pH 7.4) - Controls setup 2. Reaction Setup - Add Nucleophile (10x excess) to cuvette - Equilibrate temperature in Spectrophotometer prep->setup initiate 3. Initiate Reaction - Add Chloroacetamide to cuvette - Mix rapidly setup->initiate acquire 4. Data Acquisition - Monitor Absorbance vs. Time initiate->acquire analyze 5. Data Analysis - Plot ln(ΔA) vs. Time - Calculate k_obs from slope acquire->analyze calculate 6. Calculate Second-Order Rate Constant k₂ = k_obs / [Nucleophile] analyze->calculate validate 7. Validation - Run stability controls - Check for reproducibility (n=3) calculate->validate

Caption: Workflow for the kinetic analysis of chloroacetamide analog reactivity.

Conclusion and Outlook

The reactivity of ethyl [(chloroacetyl)(phenyl)amino]acetate analogs is a finely tunable property governed by predictable structure-activity relationships. The choice of halogen offers a coarse level of control, spanning several orders of magnitude in reactivity from the stable chloroacetamides to the highly reactive iodoacetamides. Finer control can be exerted by installing electron-donating or electron-withdrawing substituents on the N-phenyl ring, which modulate the electrophilicity of the reactive α-carbon.

For researchers in drug development, this understanding is paramount. A warhead that is too reactive may lead to off-target effects and poor bioavailability, while one that is not reactive enough will fail to engage its target effectively. By applying the principles and experimental protocols outlined in this guide, scientists can make informed decisions in the design and selection of covalent modifiers, accelerating the development of next-generation therapeutics and chemical probes.

References

  • El-Gohary, N. S. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]

  • OICC Press. (n.d.). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Available at: [Link]

  • Ušćumlić, G. S., et al. (2025). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. ResearchGate. Available at: [Link]

  • Martin, S. R. (n.d.). Rapid Kinetic Techniques. University of Hertfordshire Research Archive. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • Wang, L., et al. (2019). Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • Pearson+. (n.d.). Propose mechanisms for the nucleophilic acyl substitutions to form... Study Prep. Available at: [Link]

  • Nanalysis. (2018). Unlocking the Key to Enzymes: Studying Enzyme Kinetics. Available at: [Link]

  • Čudina, O., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. Available at: [Link]

  • St. Clair, J. R., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Amidation of ethyl chloroacetate using La(OTf)3. Available at: [Link]

  • CoLab. (2015). Experimental Methods to Determine Binding Kinetics.
  • Bajorath, J. (2016). On Exploring Structure Activity Relationships. PubMed Central. Available at: [Link]

  • NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Student Solutions Manual for Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Available at: [Link]

  • Jat, P., et al. (2020). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. PubMed Central. Available at: [Link]

  • The Good Scents Company. (n.d.). ethyl phenyl acetate, 101-97-3. Available at: [Link]

  • Petri, L., et al. (2025). Comparative reactivity analysis of small-molecule thiol surrogates. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Probing Solid-Binding Peptide Self-Assembly Kinetics Using a Frequency Response Cooperativity Model. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available at: [Link]

  • Chemistry LibreTexts. (2025). 11.1: The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]

  • Tan, M. L., et al. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PubMed. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic Substitution with ethyl bromide and NaOH. Available at: [Link]

  • Harvey, J. A., et al. (n.d.). Structure-activity Relationships Among the Halogenated Amphetamines. PubMed. Available at: [Link]

  • YouTube. (2020). Lab #8 - Kinetics Study Demonstration. Available at: [Link]

  • Google Patents. (n.d.). RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives.
  • Page, M. I., et al. (n.d.). A kinetic study of thiol addition to N-phenylchloroacetamide. RSC Publishing. Available at: [Link]

  • Wang, L.-H., et al. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Available at: [Link]

  • MDPI. (n.d.). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). Available at: [Link]

  • Asiri, A. M., et al. (n.d.). (PDF) Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate: Assessing Reproducibility and Robustness

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. Ethyl [(chloroacetyl)(phenyl)amino]acetate is a critical building block, notably in the synthesis of pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the reliable synthesis of key intermediates is paramount. Ethyl [(chloroacetyl)(phenyl)amino]acetate is a critical building block, notably in the synthesis of pharmaceuticals like lorazepam.[1][2][3][4] Its molecular structure, featuring a reactive chloroacetyl group, makes it a versatile synthon for introducing N-substituted glycine moieties. This guide provides an in-depth comparison of common synthetic methods for this compound, focusing on the reproducibility, robustness, and underlying chemical principles to empower researchers in making informed decisions for their specific applications.

Introduction to the Synthetic Challenge

The synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate primarily involves the N-chloroacetylation of ethyl phenylaminoacetate. The core challenge lies in achieving high yields and purity while managing potential side reactions. The choice of base, solvent, and reaction temperature are critical parameters that significantly influence the outcome. This guide will dissect two prevalent methods, offering insights into their practical execution and comparative performance.

Method 1: Schotten-Baumann Type N-Chloroacetylation in Aqueous Media

This classical approach utilizes a strong inorganic base, such as sodium hydroxide, in an aqueous or biphasic system. The underlying principle is the rapid and irreversible neutralization of the hydrochloric acid byproduct generated during the acylation reaction, driving the equilibrium towards product formation.

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ethyl phenylaminoacetate attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the desired product. The use of an aqueous medium is advantageous for its low cost and environmental friendliness.

Experimental Protocol

A representative procedure involves dissolving ethyl phenylaminoacetate in a suitable organic solvent like dichloromethane, followed by the addition of an aqueous solution of sodium hydroxide.[5] The reaction mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise while vigorously stirring to ensure efficient mixing between the organic and aqueous phases. After the addition is complete, the reaction is typically stirred for a couple of hours at room temperature to ensure completion.[5]

Workflow Diagram

cluster_0 Method 1: Aqueous Base A Dissolve Ethyl Phenylaminoacetate in Dichloromethane B Add Aqueous NaOH Solution A->B C Cool to 0-5 °C B->C D Add Chloroacetyl Chloride (dropwise) C->D E Stir at Room Temperature (2 hours) D->E F Work-up: Separate Layers, Wash Organic Phase, Dry and Evaporate E->F G Ethyl [(chloroacetyl)(phenyl)amino]acetate F->G

Caption: Workflow for N-chloroacetylation using an aqueous base.

Discussion of Reproducibility and Robustness

This method is generally robust and scalable. The use of inexpensive reagents and simple work-up procedures makes it attractive for large-scale synthesis. However, reproducibility can be influenced by the efficiency of stirring in the biphasic system. Inadequate mixing can lead to localized pH changes and potential hydrolysis of the chloroacetyl chloride or the product ester. Careful control of the addition rate of chloroacetyl chloride and maintaining a low temperature are crucial to minimize side reactions.

Method 2: N-Chloroacetylation in an Anhydrous Organic Solvent with a Tertiary Amine Base

This alternative approach employs an organic base, typically a tertiary amine like triethylamine, in an anhydrous aprotic solvent such as dichloromethane, ethyl acetate, or acetonitrile.[2][6] This method avoids the presence of water, which can be beneficial if the starting materials or products are sensitive to hydrolysis.

Mechanistic Rationale

Similar to the first method, the reaction is a nucleophilic acyl substitution. The tertiary amine acts as a scavenger for the HCl produced, forming a triethylammonium chloride salt, which often precipitates from the reaction mixture. The choice of solvent can influence the reaction rate and the solubility of the salt, thereby affecting the ease of product isolation.

Experimental Protocol

In a typical procedure, ethyl phenylaminoacetate and triethylamine are dissolved in an anhydrous solvent like dichloromethane.[2] The solution is cooled, and chloroacetyl chloride is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).[6][7] The work-up involves filtering off the precipitated amine salt and then washing the organic solution with water or a mild acidic solution to remove any remaining base.

Workflow Diagram

cluster_1 Method 2: Organic Base H Dissolve Ethyl Phenylaminoacetate and Triethylamine in Anhydrous DCM I Cool to 0-5 °C H->I J Add Chloroacetyl Chloride (dropwise) I->J K Stir at Room Temperature (monitor by TLC) J->K L Work-up: Filter Precipitate, Wash with Water/Acid, Dry and Evaporate K->L M Ethyl [(chloroacetyl)(phenyl)amino]acetate L->M

Caption: Workflow for N-chloroacetylation using an organic base.

Discussion of Reproducibility and Robustness

This method offers excellent reproducibility due to the homogeneous reaction conditions. The absence of water minimizes hydrolytic side reactions, often leading to a cleaner product profile and higher yields of the desired amide.[8] The robustness of this method is high, as it is less sensitive to the efficiency of mixing compared to the biphasic system. However, the cost of the tertiary amine base and the need for anhydrous solvents can be a drawback for large-scale industrial applications. The choice of solvent can be critical; for instance, using ethyl acetate may simplify the work-up as it is a common extraction solvent.[9]

Comparative Analysis

ParameterMethod 1: Aqueous BaseMethod 2: Organic Base
Base Sodium HydroxideTriethylamine, Potassium Carbonate[10]
Solvent Dichloromethane/WaterDichloromethane, Ethyl Acetate, Acetonitrile[6]
Typical Yield Good to ExcellentExcellent[1]
Reproducibility Good, dependent on stirring efficiencyExcellent
Robustness GoodExcellent
Cost LowModerate
Environmental Impact Moderate (use of chlorinated solvent)Moderate to High (organic base and solvent)
Key Considerations Potential for hydrolysis, requires vigorous stirringRequires anhydrous conditions, cost of base

Conclusion and Recommendations

Both methods presented are viable for the synthesis of Ethyl [(chloroacetyl)(phenyl)amino]acetate.

  • Method 1 (Aqueous Base) is a cost-effective and robust option, particularly for larger-scale preparations where the cost of reagents is a significant factor. Careful control of reaction temperature and efficient mixing are essential for achieving high reproducibility.

  • Method 2 (Organic Base) offers superior control and often leads to higher purity and yields due to the anhydrous conditions.[1] It is the recommended choice for laboratory-scale synthesis where high purity is critical and the cost of reagents is less of a concern.

Ultimately, the choice of method will depend on the specific requirements of the researcher, including the desired scale of the reaction, purity specifications, cost considerations, and available equipment. For drug development professionals, the robustness and reproducibility of the organic base method may be preferable to ensure consistent quality of the intermediate.

References

  • Improved process for preparing phenyl chloroacetate.
  • N-(2-Chloroacetyl)glycine. PMC - NIH.
  • Preparation method of lorazepam intermediate.
  • Synthesis of 2-chloro-N-(substituted)phenylacetamide and...
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides.
  • Preparation method of 4-chloracetyl ethyl acetate.
  • Simple synthesis process of anxiolytic drug lorazepam intermediate.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH.
  • REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar.
  • Preparation of ethyl chloroacet
  • SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research.
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.
  • Production of ethyl acetate by chemical method and biological method.
  • Preparation method of lorazepam intermediate.
  • Development of a Continuous Flow Synthesis of Lorazepam | Request PDF.
  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar.
  • Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine.
  • An efficient and cost effective synthesis of acetamides c
  • Bioproduction of Natural Phenethyl Acetate, Phenylacetic Acid, Ethyl Phenylacetate, and Phenethyl Phenylacetate
  • Process for preparing pure crystalline lorazepam.
  • Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
  • (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i)...
  • Technique for synthesizing o-chloroacetaminophenol.
  • Synthetic method of N, N-disubstituted glycine ester.

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Validation

A Comparative Guide for Synthetic Chemists: Ethyl [(chloroacetyl)(phenyl)amino]acetate vs. Ethyl Bromoacetate

In the realm of drug discovery and fine chemical synthesis, the strategic selection of alkylating agents is paramount. These reagents are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, form...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and fine chemical synthesis, the strategic selection of alkylating agents is paramount. These reagents are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless molecular architectures. While ethyl bromoacetate has long been a staple electrophile for introducing the ethyl acetat-2-yl group, its high reactivity can be a double-edged sword. This guide provides a detailed, evidence-based comparison with a more nuanced alternative: Ethyl [(chloroacetyl)(phenyl)amino]acetate. We will dissect their reactivity profiles, explore their respective application niches, and provide practical, data-driven insights to guide your synthetic strategy.

The Core Chemical Distinction: Reactivity Rooted in Halogen Identity

The fundamental difference between these two reagents lies in the halogen atom attached to the α-carbon, which dictates their electrophilicity and performance in nucleophilic substitution reactions (SN2).

  • Ethyl Bromoacetate: As a workhorse alkylating agent, its utility stems from the nature of the carbon-bromine (C-Br) bond. Bromine is an excellent leaving group due to its large atomic radius, high polarizability, and the relative weakness of the C-Br bond. Consequently, ethyl bromoacetate is a potent electrophile that reacts readily with a broad spectrum of nucleophiles.[1] Its versatility is demonstrated in classic transformations like the Reformatsky and Wittig reactions.[1]

  • Ethyl [(chloroacetyl)(phenyl)amino]acetate: This reagent features a chloroacetyl moiety. The carbon-chlorine (C-Cl) bond is stronger and less polarizable than the C-Br bond, making chloride a less effective leaving group compared to bromide. This inherently reduces the reagent's reactivity.[2] The presence of the N-phenylamino group introduces additional steric bulk and electronic factors that can further modulate its reactivity, positioning it as a milder, and potentially more selective, alkylating agent. The chloroacetyl group itself is a key reactive handle, valuable for building more complex molecules.[2][3]

G start Define Synthetic Goal substrate_complexity Substrate Complexity? start->substrate_complexity simple_substrate Simple Substrate (Single Nucleophile) substrate_complexity->simple_substrate Low complex_substrate Complex Substrate (Multiple Nucleophiles) substrate_complexity->complex_substrate High select_eba Select: Ethyl bromoacetate (High Reactivity, Speed) simple_substrate->select_eba select_ecaa Select: Ethyl [(chloroacetyl)(phenyl)amino]acetate (High Selectivity, Control) complex_substrate->select_ecaa goal_check Is Scaffold Important? select_eba->goal_check end Final Reagent Choice select_ecaa->end scaffold_yes Scaffold is Key Building Block goal_check->scaffold_yes Yes goal_check->end No scaffold_yes->select_ecaa

Sources

Safety & Regulatory Compliance

Safety

Essential Safety Guidance for Handling Ethyl [(chloroacetyl)(phenyl)amino]acetate Inaccessible

A comprehensive search for a specific Safety Data Sheet (SDS) for Ethyl [(chloroacetyl)(phenyl)amino]acetate has been unsuccessful. Due to the absence of verified safety and hazard information for this specific chemical...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for a specific Safety Data Sheet (SDS) for Ethyl [(chloroacetyl)(phenyl)amino]acetate has been unsuccessful. Due to the absence of verified safety and hazard information for this specific chemical compound, we are unable to provide the detailed personal protective equipment (PPE), handling, and disposal guide as requested.

Providing safety and operational guidance without manufacturer- or regulator-provided data would be contrary to our commitment to scientific integrity and the safety of researchers. The hazards of a chemical are highly specific to its molecular structure. While information on related compounds such as Ethyl Chloroacetate is available, relying on such data for Ethyl [(chloroacetyl)(phenyl)amino]acetate could be dangerously misleading.

The Importance of a Substance-Specific Safety Data Sheet

An SDS is the cornerstone of chemical safety. It contains critical, substance-specific information that cannot be accurately extrapolated from structurally similar compounds. This includes:

  • Hazard Identification: Specific acute and chronic health effects, flammability, reactivity, and environmental hazards.

  • First-Aid Measures: Detailed instructions for immediate medical response to exposure.

  • Exposure Controls/Personal Protection: Precise recommendations for PPE, including the type of gloves, respiratory protection, and eye protection required.

  • Handling and Storage: Guidelines for safe storage conditions and handling procedures to minimize exposure risk.

  • Toxicological Information: Data on the routes of exposure, symptoms, and potential long-term health effects.

  • Disposal Considerations: Proper procedures for waste disposal in accordance with regulations.

Our Recommendation to Researchers, Scientists, and Drug Development Professionals

We strongly advise you to obtain the specific Safety Data Sheet for Ethyl [(chloroacetyl)(phenyl)amino]acetate directly from the chemical supplier or manufacturer. This is the only way to ensure you have accurate and reliable information to conduct a thorough risk assessment and implement appropriate safety controls in your laboratory.

General Best Practices for Handling Uncharacterized or Novel Compounds

In the absence of specific data, and as a matter of general laboratory safety when handling any new or uncharacterized substance, we recommend treating the compound with the highest degree of caution. This includes, but is not limited to:

  • Handling the material in a certified chemical fume hood.

  • Utilizing a full complement of personal protective equipment, including a lab coat, chemical-resistant gloves (type to be determined by a qualified safety professional), and chemical splash goggles.

  • Avoiding the creation of dusts or aerosols.

  • Having an emergency plan in place, including access to a safety shower and eyewash station.

We are committed to being your trusted source for laboratory safety information. In this instance, the most responsible guidance we can provide is to underscore the critical importance of obtaining the specific SDS for Ethyl [(chloroacetyl)(phenyl)amino]acetate before any handling or use.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl [(chloroacetyl)(phenyl)amino]acetate
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Ethyl [(chloroacetyl)(phenyl)amino]acetate
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